molecular formula C26H27N3O5 B2478670 1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1019152-58-9

1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2478670
CAS No.: 1019152-58-9
M. Wt: 461.518
InChI Key: CXCZCTIAGSMXRO-UHFFFAOYSA-N
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Description

1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N3O5 and its molecular weight is 461.518. The purity is usually 95%.
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Scientific Research Applications

Quantum-Mechanical Modeling and Spectral Characterization

Quantum-mechanical modeling and spectral characterization studies of compounds related to quinazoline-2,4(1H,3H)-diones have shown significant interest due to their complex molecular structures. Research has focused on the synthesis, characterization, and quantum-mechanical modeling of esters with imidazoquinazoline rings, providing insights into the formation and stability of mono- and diesters. These studies have used techniques such as IR, 1H- and 13C-NMR, UV spectroscopy, and X-ray crystallography to identify and explain the formation of these compounds at the molecular level. The research has also explored the spatial arrangement of diol and diester molecules in crystals, revealing the significance of charge-transfer complexes and intermolecular hydrogen bonds in determining molecular packing density and structure (Hęclik et al., 2017) (Hęclik et al., 2019).

Synthesis and Chemical Reactions

The synthesis and chemical reactions of quinazoline-2,4(1H,3H)-diones have been extensively studied, highlighting the compound's versatility and potential applications in the synthesis of novel materials and drugs. Research has delved into reactions of quinazoline-2,4(1H,3H)-diones with various chemicals, showcasing the compound's role as a key intermediate in the synthesis of a range of heterocyclic compounds. This includes exploring reactions with phosphorous pentachloride, phosphoryl chloride, arylmagnesium halides, and alkylmagnesium halides, contributing to the development of novel synthetic methodologies (Abdel-Megeid et al., 1971).

Environmental and Sustainable Chemistry

In the context of green and sustainable chemistry, the compound has been used in research focused on the chemical fixation of CO2 to synthesize functionalized quinazoline-2,4(1H,3H)-diones. These studies represent a novel strategy for the synthesis of important heterocyclic compounds using nontoxic, inexpensive, and readily available materials, highlighting the compound's role in promoting environmentally friendly synthetic methods (Vessally et al., 2017).

Herbicide Research

The compound has also found applications in the field of agrochemistry, particularly in the synthesis and evaluation of triketone-containing quinazoline-2,4-dione derivatives as novel herbicides. This research aims to discover new herbicides with broad-spectrum weed control and excellent crop selectivity, contributing to the development of more efficient and environmentally friendly agricultural practices (Wang et al., 2014).

Properties

IUPAC Name

1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5/c1-3-32-19-12-10-18(11-13-19)24-27-22(17(2)34-24)16-28-23-9-5-4-8-21(23)25(30)29(26(28)31)15-20-7-6-14-33-20/h4-5,8-13,20H,3,6-7,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCZCTIAGSMXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.